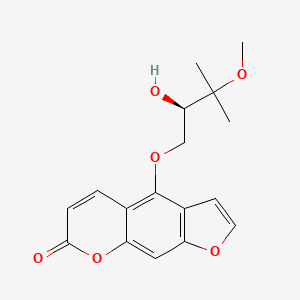

oxypeucedanin methanolate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(2R)-2-hydroxy-3-methoxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-17(2,20-3)14(18)9-22-16-10-4-5-15(19)23-13(10)8-12-11(16)6-7-21-12/h4-8,14,18H,9H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHENVVIVPZCJOA-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"oxypeucedanin methanolate natural sources and distribution"

An In-depth Technical Guide to Oxypeucedanin Methanolate: Natural Sources, Distribution, and Experimental Data

Introduction

This compound is a naturally occurring linear furanocoumarin, a class of organic compounds recognized for their significant biological activities. As a derivative of oxypeucedanin, this compound shares a core structure featuring a furan ring fused to a coumarin moiety. Furanocoumarins are secondary metabolites found predominantly in a few plant families and are studied for their potential applications in pharmacology and drug development.[1] Oxypeucedanin and its derivatives, including the methanolate and hydrate forms, have demonstrated a range of biological effects, with recent research highlighting potent anti-inflammatory properties.[2][3]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details its primary natural sources, distribution within the plant kingdom, quantitative analysis, and established experimental protocols for its isolation. Furthermore, it elucidates the molecular pathways through which its biological activities are exerted.

Natural Sources and Distribution

This compound is primarily distributed within the Apiaceae (Umbelliferae) and Rutaceae plant families, which are well-documented sources of various coumarin derivatives.[4][5]

-

Primary Plant Families:

-

Key Genera and Species:

-

Angelica : The genus Angelica is a principal source, with Angelica dahurica (known as "Bai Zhi" in traditional Chinese medicine) being analytically identified as one of the richest sources of oxypeucedanin.[2][4][5] this compound has been specifically isolated from the roots of this plant.[2]

-

Prangos : Various species within this genus, such as Prangos uloptera and Prangos pabularia, are known to produce this compound.[7][8]

-

Ferulago : This genus is another important member of the Apiaceae family that contains these compounds.[4][6]

-

Citrus : While more commonly associated with other furanocoumarins, citrus plants are also reported sources.[1]

-

The compound is typically isolated from the roots, fruits, or aerial parts of these plants.[4][7] The concentration and presence of specific derivatives can vary based on the plant species, geographical location, and the part of the plant being analyzed.

Quantitative Analysis

Quantitative data specifically for this compound is limited in publicly available literature. However, extensive analysis has been performed on its parent compound, oxypeucedanin, and the closely related oxypeucedanin hydrate, particularly from Angelica species. This data serves as a valuable proxy for estimating potential yields and guiding extraction efforts. The primary analytical method for quantification is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Diode Array Detectors (DAD).[4][5]

Table 1: Quantitative Analysis of Oxypeucedanin and its Hydrate in Angelica Species

| Plant Species | Plant Part | Compound Analyzed | Extraction/Solvent System | Analytical Method | Reported Content/Yield | Reference |

| Angelica dahurica | Root | Oxypeucedanin | 70% Hydro-ethanolic extract | HPLC-DAD | 1.24 - 4.98 mg/g | [5] |

| Angelica dahurica | Root | Oxypeucedanin | Hydro-ethanolic extract | HPLC-UV | 0.063% (from Korea) | [5] |

| Angelica dahurica | Root | Oxypeucedanin | Hydro-ethanolic extract | HPLC-UV | 0.024% (from China) | [5] |

| Angelica archangelica | Fruit | Oxypeucedanin | 96% Hydro-ethanolic extract | HPLC-UV | 0 - 6.45 mg/g | [4] |

| Angelica dahurica | Root | Oxypeucedanin Hydrate | Ionic Liquid [Bmim]Tf₂N | HPLC | 98.06% (Extraction Yield) | [9][10] |

| Angelica dahurica | Root | Oxypeucedanin Hydrate | Ionic Liquid [Bmim]Tf₂N | HPLC | 36.99% (in final product) | [9][10] |

Experimental Protocols

The isolation of this compound typically involves solvent extraction from plant material, followed by fractionation and chromatographic purification. Below are two detailed methodologies: a conventional protocol and a modern ionic liquid-based approach.

Conventional Extraction and Isolation Protocol

This protocol is based on methods used for isolating furanocoumarins, including this compound, from Angelica dahurica roots.[2]

-

Preparation of Plant Material: Dried roots of the source plant (e.g., Angelica dahurica) are crushed and pulverized to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material (e.g., 819.3 g) is extracted with methanol (MeOH) under reflux. This process is repeated to ensure exhaustive extraction of the target compounds.[2]

-

Concentration: The resulting methanolic extract is combined and evaporated in vacuo to yield a crude extract (e.g., 282.2 g, a 34.4% yield from the dried roots).[2]

-

Solvent Partitioning (Fractionation):

-

The crude extract is suspended in water.

-

The aqueous suspension is then successively partitioned with solvents of increasing polarity. A common sequence is ethyl acetate (EtOAc) followed by n-butanol.[2]

-

Oxypeucedanin and its derivatives are hydrophobic and majorly partition into the EtOAc-soluble fraction.[2][4]

-

-

Chromatographic Purification:

-

The dried EtOAc fraction is subjected to column chromatography (CC) over silica gel.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing polarity with ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the target compound are pooled and may require further purification steps, such as semi-preparative HPLC or recrystallization, to yield pure this compound.[5]

-

Modern Ionic Liquid-Based Extraction Protocol

This advanced protocol was optimized for the extraction of oxypeucedanin hydrate from Angelica dahurica and demonstrates a highly efficient alternative to conventional methods.[9][10]

-

Ionic Liquid Extraction:

-

Back-Extraction:

-

Purification and Analysis:

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Conventional workflow for the isolation of this compound.

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. ffhdj.com [ffhdj.com]

- 3. Oxypeucedanin hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis: Oxypeucedanin hydrate alleviates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities [mdpi.com]

- 6. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities [ouci.dntb.gov.ua]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Facile and Rapid Isolation of Oxypeucedanin Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Facile and Rapid Isolation of Oxypeucedanin Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Analysis of Oxypeucedanin Methanolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin methanolate, a furanocoumarin derivative, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the spectroscopic data available for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers engaged in the identification, characterization, and development of furanocoumarin-based compounds.

Chemical Structure

Systematic Name: (R)-4-(2-hydroxy-3-methoxy-3-methylbutoxy)-7H-furo[3,2-g]chromen-7-one

Molecular Formula: C₁₇H₁₈O₆

Molecular Weight: 318.32 g/mol

CAS Number: 52939-12-5[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the specific ¹H and ¹³C NMR data for this compound are not explicitly detailed in the searched literature, the data for the closely related compound, oxypeucedanin, isolated from Angelica dahurica, is available and provides a strong basis for interpretation[2]. The addition of a methanolate group would primarily affect the chemical shifts of the side chain protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data of this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.30 | d | ~10.0 |

| H-4 | ~8.20 | d | ~10.0 |

| H-8 | ~7.18 | s | - |

| H-2' | ~7.60 | d | ~2.7 |

| H-3' | ~6.94 | dd | ~2.7, 0.9 |

| H-1"a | ~4.59 | dd | ~10.9, 6.8 |

| H-1"b | ~4.42 | dd | ~10.9, 4.3 |

| H-2" | ~3.22 | dd | ~6.6, 4.3 |

| H-4" (CH₃) | ~1.39 | s | - |

| H-5" (CH₃) | ~1.32 | s | - |

| OCH₃ | ~3.40 | s | - |

| OH | Variable | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~161.2 |

| C-3 | ~113.2 |

| C-4 | ~139.1 |

| C-4a | ~107.5 |

| C-5 | ~148.4 |

| C-6 | ~114.2 |

| C-7 | ~158.1 |

| C-8 | ~94.9 |

| C-8a | ~152.6 |

| C-2' | ~145.4 |

| C-3' | ~104.5 |

| C-1" | ~72.3 |

| C-2" | ~61.2 |

| C-3" | ~58.5 |

| C-4" | ~24.6 |

| C-5" | ~19.1 |

| OCH₃ | ~50.0 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 | O-H | Stretching (alcohol) |

| ~3100-3000 | C-H | Stretching (aromatic and vinyl) |

| ~2950-2850 | C-H | Stretching (aliphatic) |

| ~1730 | C=O | Stretching (lactone) |

| ~1630, 1580, 1490 | C=C | Stretching (aromatic and furan) |

| ~1270 | C-O-C | Asymmetric stretching (ether) |

| ~1100 | C-O | Stretching (alcohol) |

| ~880 | C-H | Bending (furan ring) |

Mass Spectrometry (MS)

Mass spectrometry of this compound would likely be performed using a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion. The fragmentation pattern can provide valuable structural information. While a specific mass spectrum for this compound is not available, the product ion spectrum of oxypeucedanin shows a characteristic fragmentation at m/z 287 → 203[3]. A similar fragmentation pattern would be expected for this compound, with the initial molecular ion at m/z 319 [M+H]⁺ or 341 [M+Na]⁺.

Table 4: Predicted Mass Spectrometry Data of this compound

| m/z (Predicted) | Interpretation |

| 319 | [M+H]⁺ |

| 341 | [M+Na]⁺ |

| 287 | [M+H - CH₄O]⁺ (Loss of methanol) |

| 203 | Further fragmentation of the furanocoumarin core |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of furanocoumarins are crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: If the sample is a viscous liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography (LC) system for sample introduction.

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion peak.

-

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum, which reveals the fragmentation pattern.

-

-

Data Analysis: Interpret the mass spectra to confirm the molecular weight and elucidate the structure based on the observed fragment ions.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound and a simplified representation of its potential biotransformation.

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

Caption: A simplified diagram illustrating the potential formation of this compound.

References

The Biosynthesis of Oxypeucedanin Methanolate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthetic pathway of oxypeucedanin methanolate, a linear furanocoumarin found in various plant species, particularly within the Apiaceae family. This document synthesizes current knowledge on the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and visualizes the metabolic pathway and associated workflows.

Introduction to Oxypeucedanin and its Methanolate Derivative

Oxypeucedanin is a naturally occurring furanocoumarin characterized by an epoxide ring in its structure.[1][2][3][4][5][6] It is biosynthesized from the phenylpropanoid and mevalonate pathways.[2][7] Furanocoumarins, including oxypeucedanin, are recognized for their diverse biological activities.[2][3] this compound is a derivative of oxypeucedanin, distinguished by the addition of a methoxy group.[8] While the biosynthetic pathway of the core furanocoumarin structure is relatively well-understood, the specific enzymatic step leading to this compound is a subject of ongoing research. This guide will detail the established pathway to oxypeucedanin and present the most likely enzymatic reaction for its conversion to this compound.

The Biosynthetic Pathway from Phenylalanine to Oxypeucedanin

The biosynthesis of linear furanocoumarins like oxypeucedanin is a multi-step process involving several key enzymes, primarily from the cytochrome P450 family.[1][9][10] The pathway originates with the amino acid L-phenylalanine.

Core Pathway to Umbelliferone

The initial stages of the pathway lead to the formation of umbelliferone, a key branch-point intermediate in the biosynthesis of many coumarins.[7][10]

-

L-Phenylalanine is converted to trans-Cinnamic acid by phenylalanine ammonia-lyase (PAL).

-

Cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates trans-cinnamic acid to produce p-Coumaric acid .[10]

-

p-Coumaric acid is then activated by the attachment of Coenzyme A, a reaction catalyzed by 4-coumarate:CoA ligase (4CL), to form p-Coumaroyl-CoA .

-

A crucial ortho-hydroxylation step is carried out by p-coumaroyl-CoA 2'-hydroxylase (C2'H), which converts p-coumaroyl-CoA to 2,4-dihydroxy-cinnamoyl-CoA .

-

This intermediate undergoes spontaneous intramolecular cyclization (lactone formation) to yield umbelliferone (7-hydroxycoumarin).

Formation of the Furan Ring: Psoralen Biosynthesis

Umbelliferone serves as the substrate for the subsequent steps that form the characteristic furan ring of furanocoumarins.

-

Umbelliferone is prenylated at the C6 position by a prenyltransferase (PT) using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor to form demethylsuberosin .[7]

-

Demethylsuberosin is then converted to (+)-marmesin by marmesin synthase, a cytochrome P450 monooxygenase.[10]

-

Finally, (+)-marmesin is cleaved by psoralen synthase, another cytochrome P450 enzyme, to produce psoralen .[1]

Post-Psoralen Modifications Leading to Oxypeucedanin

The final steps in the biosynthesis of oxypeucedanin involve further modifications of the psoralen backbone.

-

Psoralen undergoes hydroxylation at the 5-position, catalyzed by a psoralen 5-hydroxylase, to form bergaptol .

-

Bergaptol is then prenylated to yield oxypeucedanin .

The Final Step: Biosynthesis of this compound

The conversion of oxypeucedanin to this compound involves the addition of a methyl group, a reaction catalyzed by an O-methyltransferase (OMT). While no enzyme has been definitively shown to catalyze this specific reaction, strong evidence points towards a class of OMTs with broad substrate specificity.

A study on Peucedanum praeruptorum identified a caffeic acid O-methyltransferase-like enzyme (COMT-S) that exhibits activity towards a variety of hydroxylated coumarins.[11] Given the structural similarities, it is highly probable that a member of the COMT family is responsible for the methylation of the hydroxyl group on the epoxide side chain of oxypeucedanin to form this compound, using S-adenosyl-L-methionine (SAM) as the methyl donor.[11][12][13][14][15][16][17][18]

Quantitative Data

The concentration of oxypeucedanin can vary significantly between plant species and even different tissues within the same plant. The following table summarizes some reported quantitative data for oxypeucedanin in various Angelica species.

| Plant Species | Plant Part | Concentration of Oxypeucedanin | Reference |

| Angelica dahurica | Radix (Root) | 0.066 to 1.45 mg/g | [2] |

| Angelica dahurica | Radix (Root) | 1.5–3.0 mg/g | [2] |

| Angelica archangelica | Seed | 0.6 - 3.8 ppm | [8] |

Experimental Protocols

Extraction and Quantification of Furanocoumarins from Plant Material

This protocol provides a general method for the extraction and analysis of furanocoumarins, which can be adapted for the quantification of oxypeucedanin and this compound.

Materials:

-

Fresh or dried plant material (e.g., roots, leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

80% Ethanol

-

Methanol

-

Ethyl acetate

-

Internal standard (e.g., taxifolin)

-

Centrifuge

-

Vacuum concentrator

-

HPLC system with UV or MS detector

Procedure:

-

Harvest approximately 200 mg of fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a microcentrifuge tube and add 2 mL of 80% ethanol and a known amount of an internal standard.

-

Homogenize the mixture using a benchtop blender for 1 minute.

-

Centrifuge the homogenate at 16,000 x g for 10 minutes at room temperature.

-

Collect the supernatant and transfer it to a new tube.

-

Evaporate the solvent overnight using a vacuum concentrator.

-

Resuspend the dried extract in a known volume of methanol (e.g., 200 µL) for HPLC analysis.

-

Analyze the sample using a suitable HPLC method, monitoring at wavelengths between 300 and 350 nm for furanocoumarins. Identification and quantification are achieved by comparison with authentic standards of oxypeucedanin and this compound.

Enzyme Assay for Coumarin O-Methyltransferase Activity

This protocol is adapted from studies on plant O-methyltransferases and can be used to test the activity of candidate enzymes for the methylation of oxypeucedanin.

Materials:

-

Enzyme source (e.g., purified recombinant protein or plant protein extract)

-

Oxypeucedanin (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Potassium phosphate buffer (0.2 M, pH 7.5)

-

Trichloroacetic acid (TCA), 20%

-

Methanol

-

HPLC system

Procedure:

-

Prepare a reaction mixture containing 10 µg of the enzyme, 1 mM oxypeucedanin, and 5 mM SAM in a total volume of 200 µL of 0.2 M potassium phosphate buffer (pH 7.5).

-

Initiate the reaction by adding SAM and incubate at a controlled temperature (e.g., 25°C).

-

After a defined time period (e.g., 60 minutes), stop the reaction by adding 20 µL of 20% TCA.

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to detect the formation of this compound. The product can be identified and quantified by comparing its retention time and peak area to an authentic standard.

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for Furanocoumarin Analysis

Caption: General workflow for the extraction and analysis of furanocoumarins from plant tissue.

O-Methyltransferase Enzyme Assay Workflow

Caption: Workflow for the in vitro enzymatic assay of a coumarin O-methyltransferase.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxypeucedanin | C16H14O5 | CID 33306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities [ouci.dntb.gov.ua]

- 7. Furanocoumarin - Wikipedia [en.wikipedia.org]

- 8. This compound | 52939-12-5 | XO163800 [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. maxapress.com [maxapress.com]

- 12. maxapress.com [maxapress.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Isomeric Forms of Oxypeucedanin Methanolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin methanolate, a furanocoumarin derivative, has garnered significant interest in the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides an in-depth overview of the isomeric forms of this compound, focusing on their characterization, separation, and biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

This compound possesses a chiral center, leading to the existence of enantiomeric forms: the (+) and (-) isomers. Naturally, it is often found as a racemic mixture, a 1:1 combination of both enantiomers. The stereochemistry of a molecule can significantly influence its biological activity, making the study of individual isomers crucial for understanding its full therapeutic potential.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. While specific data for the individual enantiomers are not extensively reported in the public domain, the properties of the racemic mixture provide a baseline for understanding this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈O₆ | |

| Molecular Weight | 318.32 g/mol | |

| IUPAC Name | 4-(((2R)-3,3-dimethyloxiran-2-yl)methoxy)-5-methoxy-7H-furo[3,2-g]chromen-7-one (for one enantiomer) | |

| Appearance | Yellow dendrite crystals | [1] |

Note: The IUPAC name provided is for one of the possible enantiomers. The stereochemistry at the oxirane ring determines the (+) or (-) designation.

Biological Activity and Mechanism of Action

Anti-inflammatory Activity of Racemic this compound

Research has demonstrated that racemic this compound exhibits significant anti-inflammatory properties. A key study highlighted its ability to suppress the production of nitric oxide (NO), a pro-inflammatory mediator, in interleukin-1β (IL-1β)-stimulated hepatocytes.[1] This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) mRNA expression.[1][2]

| Compound | Concentration (µM) | % Inhibition of NO Production |

| (±)-Oxypeucedanin Methanolate | 100 | ~50% |

| (±)-Oxypeucedanin Methanolate | 300 | ~80% |

Data extracted from a study on IL-1β-stimulated rat hepatocytes.[1]

Stereospecificity of Biological Activity

While data on the individual enantiomers of this compound is limited, studies on other chiral furanocoumarins and flavonoids suggest that biological activity is often stereospecific. For instance, research on flavanonols has shown that only the (2R, 3R) stereoisomers exhibited significant inhibitory activity against NO production, while the (2S, 3S) isomers were considerably less active.[3] This underscores the importance of separating and evaluating the individual enantiomers of this compound to determine if one form is more active or responsible for the observed anti-inflammatory effects. The commercial availability of (+)-oxypeucedanin methanolate provides an opportunity for such focused investigations.

Signaling Pathway

The anti-inflammatory action of this compound is believed to be mediated through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. In inflammatory conditions, stimuli like TNF-α can activate this pathway, leading to the transcription of pro-inflammatory genes, including iNOS. The proposed mechanism involves the following steps:

-

Inhibition of IκBα Degradation: this compound may prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.

-

Prevention of NF-κB Translocation: By stabilizing IκBα, the translocation of the active NF-κB dimer (typically p50/p65) into the nucleus is inhibited.

-

Downregulation of Pro-inflammatory Genes: With reduced nuclear NF-κB, the transcription of target genes such as iNOS and TNF-α is suppressed, leading to a decrease in the production of inflammatory mediators.

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Protocols

Isolation of (±)-Oxypeucedanin Methanolate

A general procedure for the isolation of racemic this compound from plant sources, such as Prangos tschimganica, involves solvent extraction followed by chromatographic purification.

Protocol:

-

Extraction: The dried and powdered plant material is extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Chromatographic Purification: The chloroform or ethyl acetate fraction, which typically contains furanocoumarins, is subjected to column chromatography on silica gel. Elution is performed with a gradient of n-hexane and ethyl acetate.

-

Further Purification: Fractions containing this compound are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure racemic compound.

Caption: General workflow for isolation from plant material.

Chiral Separation of Enantiomers

The separation of the (+) and (-) isomers of this compound can be achieved using chiral high-performance liquid chromatography (HPLC).

General Protocol:

-

Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series), are commonly used for separating furanocoumarin enantiomers.

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of n-hexane and an alcohol like isopropanol or ethanol, is employed. The ratio of the solvents is optimized to achieve the best resolution.

-

Detection: A UV detector is used, typically set at a wavelength where the compound exhibits strong absorbance (e.g., around 300 nm).

-

Preparative Separation: For obtaining larger quantities of each enantiomer, the analytical method is scaled up to a preparative or semi-preparative HPLC system with a larger column and higher flow rate.

Note: The specific conditions (column, mobile phase composition, flow rate, and temperature) need to be optimized for each specific separation.

Caption: Workflow for the separation of enantiomers.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-inflammatory activity. Its existence as a pair of enantiomers necessitates further research to elucidate the specific biological roles of each isomer. The development of robust and scalable methods for the chiral separation of this compound is paramount for advancing our understanding of its therapeutic potential.

Future research should focus on:

-

Stereoselective Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to compare the anti-inflammatory and other biological activities of the individual (+) and (-) enantiomers.

-

Detailed Mechanistic Studies: Investigating the precise molecular targets and signaling pathways affected by each isomer to understand the structural basis of their activity.

-

Pharmacokinetic Profiling: Determining the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of the individual enantiomers to assess their drug-like properties.

This technical guide provides a foundation for researchers and professionals to build upon in their exploration of the isomeric forms of this compound and their potential applications in medicine and drug discovery.

References

- 1. Inducible nitric oxide synthase inhibitors of Chinese herbs. Part 2: naturally occurring furanocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stereospecific inhibition of nitric oxide production in macrophage cells by flavanonols: Synthesis and the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phototoxic Potential of Oxypeucedanin Methanolate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin methanolate, a linear furanocoumarin, belongs to a class of phytochemicals recognized for their photosensitizing properties. Upon activation by ultraviolet A (UVA) radiation, these compounds can induce phototoxic reactions, a non-immunological inflammatory response in the skin. This technical guide provides an in-depth overview of the phototoxic potential of this compound, detailing the established experimental protocols for its assessment and exploring the underlying molecular mechanisms and cellular signaling pathways. While specific quantitative phototoxicity data for this compound is not currently available in peer-reviewed literature, this paper establishes a framework for its evaluation based on the known characteristics of the furanocoumarin class.

Introduction to Furanocoumarins and Phototoxicity

Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, notably in the Apiaceae (e.g., celery, parsnip) and Rutaceae (e.g., citrus fruits) families.[1][2] Oxypeucedanin and its methanolate derivative are found in several plant species, including those of the Angelica and Citrus genera.[1] The defining characteristic of many linear furanocoumarins is their potential to cause phototoxicity.[1]

Phototoxicity is an acute light-induced skin irritation that occurs when a photosensitizing substance is present, followed by exposure to light, typically in the UVA spectrum.[3][4] The symptoms can range from exaggerated sunburn, erythema, and edema to blistering.[4] Understanding the phototoxic potential of a compound is a critical step in the safety assessment for any new chemical entity intended for pharmaceutical or cosmetic use.

Mechanisms of Furanocoumarin-Induced Phototoxicity

The phototoxic effects of furanocoumarins are primarily mediated through two types of photochemical reactions upon absorption of UVA radiation.

-

Type I Reactions: This mechanism involves the direct interaction of the excited furanocoumarin with a biological substrate. A key target is DNA, where the furanocoumarin can form covalent mono-adducts with pyrimidine bases (thymine and cytosine). Some bifunctional furanocoumarins can absorb a second photon to form interstrand cross-links, which are particularly cytotoxic and mutagenic.[5]

-

Type II Reactions: In this oxygen-dependent pathway, the excited furanocoumarin transfers its energy to molecular oxygen, generating reactive oxygen species (ROS), most notably singlet oxygen.[6] This highly reactive molecule can then damage a wide range of cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and cellular damage.[6]

These photochemical events can trigger a cascade of cellular responses, including inflammation, cell cycle arrest, and apoptosis.

Experimental Assessment of Phototoxicity: The 3T3 Neutral Red Uptake (NRU) Phototoxicity Test

The internationally recognized and validated in vitro method for assessing phototoxic potential is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test, as outlined in the OECD Test Guideline 432.[3][7] This assay compares the cytotoxicity of a test substance in the presence and absence of a non-cytotoxic dose of UVA light.

Experimental Protocol: 3T3 NRU Phototoxicity Test

The following protocol provides a detailed methodology for conducting the 3T3 NRU assay.

Cell Culture and Plating:

-

Balb/c 3T3 mouse fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Cells are seeded into 96-well microtiter plates at a density that will ensure they are sub-confluent at the time of treatment and irradiation.

-

The plates are incubated for approximately 24 hours to allow for cell attachment and monolayer formation.

Treatment:

-

A series of concentrations of the test article (e.g., this compound) are prepared in a suitable solvent. The final solvent concentration in the culture medium should be non-toxic to the cells.

-

For each test concentration, two plates are prepared: one for irradiation (+UVA) and one for the non-irradiated control (-UVA).

-

The culture medium is removed from the cells and replaced with the medium containing the test article or solvent control.

-

The plates are incubated for a defined period (e.g., 60 minutes) to allow for cellular uptake of the test substance.

Irradiation:

-

The +UVA plate is exposed to a non-cytotoxic dose of UVA radiation (typically 5 J/cm²). The -UVA plate is kept in the dark under the same temperature conditions.

-

A validated and calibrated UVA light source is used to ensure a consistent and accurate dose.

Post-Incubation and Neutral Red Uptake:

-

Following irradiation, the treatment medium is replaced with fresh culture medium.

-

The plates are incubated for another 24 hours.

-

The medium is then replaced with a medium containing Neutral Red, a vital dye that is incorporated into the lysosomes of viable cells.

-

After a 3-hour incubation with the dye, the cells are washed, and the incorporated dye is extracted using a destain solution (e.g., ethanol/acetic acid).

-

The absorbance of the extracted dye is measured using a spectrophotometer at approximately 540 nm.

Data Analysis:

-

Cell viability is calculated for each concentration relative to the solvent control.

-

Concentration-response curves are generated for both the +UVA and -UVA conditions.

-

The concentration that reduces cell viability by 50% (EC50) is determined for both curves.

Data Presentation and Interpretation

The phototoxic potential is evaluated using two main metrics: the Photo-Irritation-Factor (PIF) and the Mean Photo Effect (MPE).[7]

Photo-Irritation-Factor (PIF): The PIF is the ratio of the EC50 value in the absence of UVA to the EC50 value in the presence of UVA.

-

PIF = EC50 (-UVA) / EC50 (+UVA)

A PIF value ≥ 5 is indicative of phototoxic potential.

Mean Photo Effect (MPE): The MPE is a more complex analysis that compares the entire dose-response curves of the irradiated and non-irradiated cells. It is calculated using specialized software. An MPE value > 0.1 is generally considered indicative of phototoxicity.[7]

Quantitative Data Summary (Hypothetical)

As no specific experimental data for this compound is available, the following table is a template for how such data would be presented.

| Compound | EC50 (-UVA) (µg/mL) | EC50 (+UVA) (µg/mL) | Photo-Irritation-Factor (PIF) | Mean Photo Effect (MPE) | Phototoxicity Prediction |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | To Be Determined |

| Positive Control (e.g., Chlorpromazine) | >100 | 0.5 | >200 | >0.15 | Phototoxic |

| Negative Control (e.g., Sodium Lauryl Sulfate) | 50 | 50 | 1 | <0.1 | Non-phototoxic |

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the 3T3 NRU Phototoxicity Assay.

Signaling Pathways in Furanocoumarin Phototoxicity

Upon UVA irradiation, furanocoumarins like this compound are expected to activate cellular stress response pathways. A key pathway implicated in UVA-induced cellular damage is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

UVA-activated this compound can lead to the generation of ROS and the formation of DNA adducts.[5][6] These cellular insults act as stress signals that can activate the MAPK kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAPK kinase (MAPKK). This then activates the MAPK proteins, such as JNK and p38.[8][9] Activated MAPKs can then phosphorylate transcription factors like AP-1 (a heterodimer of c-Jun and c-Fos), leading to the expression of pro-inflammatory genes (e.g., cyclooxygenase-2) and the induction of apoptosis.[9]

Conclusion

This compound, as a member of the furanocoumarin family, is predicted to exhibit phototoxic potential. The standardized and validated 3T3 NRU Phototoxicity Test provides a robust in vitro method for the definitive assessment of this property. The underlying mechanisms are expected to involve UVA-induced generation of reactive oxygen species and DNA damage, leading to the activation of cellular stress signaling pathways such as the MAPK cascade, ultimately resulting in an inflammatory response and cell death. While direct quantitative data for this compound is lacking in the current literature, the experimental and mechanistic frameworks outlined in this whitepaper provide a comprehensive guide for its evaluation and for understanding its potential phototoxic risk in the context of drug development and safety assessment. Further research is warranted to generate specific phototoxicity data for this compound to complete its safety profile.

References

- 1. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Assessment of the phototoxic hazard of some essential oils using modified 3T3 neutral red uptake assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. projekty.ncn.gov.pl [projekty.ncn.gov.pl]

- 5. Furocoumarins potentiate UVA-induced DNA damage in skin melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Santamarine Shows Anti-Photoaging Properties via Inhibition of MAPK/AP-1 and Stimulation of TGF-β/Smad Signaling in UVA-Irradiated HDFs [mdpi.com]

- 7. The International EU/COLIPA In Vitro Phototoxicity Validation Study: Results of Phase II (Blind Trial). Part 1: The 3T3 NRU Phototoxicity Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. UVA-mediated activation of signaling pathways involved in skin tumor promotion and progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Screening of Oxypeucedanin Methanolate Bioactivity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activities of oxypeucedanin methanolate, a naturally occurring furanocoumarin. The information presented herein is a synthesis of findings from multiple preclinical studies, intended to inform further research and development efforts. This document details the compound's effects across several key areas of bioactivity, presents quantitative data in a comparative format, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to Oxypeucedanin

Oxypeucedanin is a linear furanocoumarin characterized by an epoxide ring in its structure.[1][2] It is predominantly isolated from plants belonging to the Apiaceae and Rutaceae families, with species such as Angelica dahurica, Ferulago trifida, and various Citrus fruits being notable sources.[1][3] this compound is a derivative of oxypeucedanin.[4] This guide focuses on the reported bioactive properties of oxypeucedanin and its methanolate form, which include anti-cancer, anti-inflammatory, antimicrobial, and antioxidant activities.[1][4][5][6]

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from various bioactivity studies on oxypeucedanin and its derivatives.

Table 1: Anti-cancer and Cytotoxic Activity

| Cell Line | Bioactivity Metric | Concentration | Result | Reference |

| A549 (Human non-small cell lung cancer) | Apoptosis Rate | 0.4 mM | 29.6% (compared to 5.46% in untreated cells) | [3] |

| SK-Hep-1 (Human hepatoma) | Cell Growth Inhibition | Not specified | Effective inhibition | [7] |

| DU145 (Human prostate carcinoma) | Cell Growth Inhibition | 25, 50, 100 µM | Dose and time-dependent inhibition | [8] |

| HeLa (Human cervical cancer) | IC50 | Not specified | 314 µg/ml | [5] |

Table 2: Anti-inflammatory Activity

| Assay | Cell/Animal Model | Bioactivity Metric | Result | Reference |

| Nitric Oxide (NO) Production Suppression | IL-1β-treated hepatocytes | - | Significant suppression | [9] |

| iNOS and TNF-α mRNA Expression | IL-1β-treated hepatocytes | - | Reduced expression | [9] |

| Carrageenan-induced foot oedema | 7-day old chicks | ED50 | 126.4 ± 0.011 mg/kg (for oxypeucedanin hydrate) | [6] |

Table 3: Antimicrobial Activity

| Organism | Assay | Bioactivity Metric | Value | Reference |

| Bacillus cereus | Microbroth dilution | MIC | 2.00 ± 0.03 mg/mL | [2] |

| Bacillus cereus | Microbroth dilution | MBC | 4.00 ± 0.06 mg/mL | [2] |

Table 4: Antioxidant and Phytotoxic Activity

| Assay | Bioactivity Metric | Value | Reference |

| DPPH radical scavenging | IC50 | 46.63 ± 0.011 (for oxypeucedanin hydrate) | [6] |

| DPPH radical scavenging | RC50 | 51.25 mg/ml (weak activity) | [5] |

| Lettuce assay (Phytotoxicity) | IC50 | 0.21, 0.59, 0.62 mg/ml | [5] |

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to evaluate the bioactivity of this compound.

Isolation and Purification

Oxypeucedanin and its derivatives are typically isolated from plant materials. A general workflow is as follows:

-

Extraction: The air-dried and powdered plant material (e.g., roots) is macerated with a solvent such as acetone or methanol.[9][10]

-

Fractionation: The crude extract is then subjected to fractionation using techniques like vacuum liquid chromatography (VLC) over silica gel, often with a gradient of solvents (e.g., ethyl acetate in heptane).[10]

-

Purification: Final purification is achieved through methods like thin-layer chromatography (TLC) or column chromatography on silica gel.[1][5]

Figure 1: General Isolation Workflow

Anti-cancer Activity Assays

-

Cell Viability (MTT Assay): A549 cells were treated with varying concentrations of this compound. The viability of the cells was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.[3]

-

Apoptosis Analysis (Flow Cytometry): A549 cells were treated with this compound, and the rate of apoptosis was determined using flow cytometry. This technique can differentiate between live, apoptotic, and necrotic cells.[3]

-

Gene Expression Analysis (Real-time RT-PCR): The mRNA expression levels of apoptosis-related genes such as BAX, caspase-3, and BCL2, as well as the autophagy-related gene LC3, were quantified in A549 cells using real-time reverse transcription-polymerase chain reaction (RT-PCR).[3]

-

Cell Cycle Analysis: The effect of oxypeucedanin on the cell cycle of human hepatoma (SK-Hep-1) and prostate carcinoma (DU145) cells was analyzed by flow cytometry.[7][8] This method helps to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Figure 2: Anti-Cancer Bioassay Workflow

Anti-inflammatory Activity Assays

-

Nitric Oxide (NO) Measurement: Hepatocytes were treated with IL-1β to induce inflammation, in the presence or absence of this compound. The levels of NO in the cell culture medium were measured using the Griess reagent.[9]

-

Western Blot Analysis: The protein levels of inducible nitric oxide synthase (iNOS) were determined in cell lysates by Western blotting to assess the effect of this compound on iNOS expression.[9]

-

Carrageenan-Induced Paw Edema: This in vivo assay involves injecting carrageenan into the paw of chicks to induce inflammation. The anti-inflammatory effect of oxypeucedanin hydrate was evaluated by measuring the reduction in paw edema.[6]

Antimicrobial Activity Assay

-

Microbroth Dilution Method: The antibacterial potency of oxypeucedanin was evaluated against Gram-negative and Gram-positive bacteria. This method determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound.[2]

Antioxidant Activity Assay

-

DPPH Radical Scavenging Assay: The in vitro antioxidant capacity of oxypeucedanin hydrate was assessed by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction in absorbance is measured spectrophotometrically to determine the scavenging activity.[6]

Signaling Pathways

Preliminary studies suggest that this compound exerts its biological effects through the modulation of several key signaling pathways.

p53-Dependent MDM2/p21 Pathway in Cancer

In human hepatoma cells, oxypeucedanin's antiproliferative activity is linked to the p53 signaling pathway.[11] It appears to activate p53, leading to the induction of MDM2 and p21, which are critical regulators of the cell cycle.[11] This suggests that the anti-cancer effect of oxypeucedanin is, at least in part, dependent on the p53 status of the cancer cells.[11]

Figure 3: p53-Dependent Pathway

NF-κB/MAPK Signaling Axis in Inflammation

Oxypeucedanin hydrate has been shown to alleviate rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis.[12] It appears to compete with lipopolysaccharide (LPS) for binding to the TLR4/MD2 complex, thereby suppressing the downstream activation of NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines.[12][13]

Figure 4: NF-κB/MAPK Signaling Pathway

Conclusion

The preliminary screening of this compound reveals a compound with a diverse range of biological activities, including promising anti-cancer and anti-inflammatory properties. The quantitative data and elucidated mechanisms of action, particularly its influence on the p53 and NF-κB/MAPK signaling pathways, provide a solid foundation for further investigation. Future research should focus on more extensive preclinical studies to validate these findings, explore the structure-activity relationships of oxypeucedanin derivatives, and assess their pharmacokinetic and toxicological profiles to determine their potential as therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-cancer effect of this compound purified from Ferulago trifida Boiss plant on A549 [biot.modares.ac.ir]

- 4. This compound | 52939-12-5 | XO163800 [biosynth.com]

- 5. sid.ir [sid.ir]

- 6. jsirjournal.com [jsirjournal.com]

- 7. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medicaljournalssweden.se [medicaljournalssweden.se]

- 9. ffhdj.com [ffhdj.com]

- 10. Oxypeucedanin and isoimperatorin extracted from Prangos ferulacea (L.) Lindl protect PC12 pheochromocytoma cells from oxidative stress and apoptosis induced by doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxypeucedanin hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxypeucedanin hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis: Oxypeucedanin hydrate alleviates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Historical Context of Oxypeucedanin Methanolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin, a naturally occurring furanocoumarin, has long been a subject of phytochemical and pharmacological interest. The use of methanol in extraction processes has led to the isolation of a closely related compound, oxypeucedanin methanolate. This technical guide provides an in-depth exploration of the discovery, historical context, and key experimental data of this compound. It aims to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Introduction

Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, notably from the Apiaceae and Rutaceae families. Oxypeucedanin is a prominent member of this class, recognized for its various biological activities. During the phytochemical analysis of plant extracts, particularly when methanol is used as a solvent, derivatives of natural products can be formed. This compound is one such derivative, formed by the addition of methanol to the epoxide ring of oxypeucedanin. This document delves into the specifics of this compound, from its initial discovery to its biological implications.

Discovery and Historical Context

The isolation of oxypeucedanin from various plant sources has been documented over several decades. However, the specific discovery of this compound is more recent and is closely tied to the analytical techniques used in natural product chemistry.

It is plausible that this compound was initially considered an artifact of the extraction process, where the highly reactive epoxide ring of oxypeucedanin reacts with the methanol solvent. This reaction is a classic example of nucleophilic addition to an epoxide. While the first documented isolation of this compound is not definitively pinpointed in a singular "discovery" paper, its characterization appears in studies focused on the phytochemical investigation of plants known to be rich in oxypeucedanin, such as Angelica dahurica.

A significant study that details the isolation and biological activity of this compound is the work by Okada et al. (2021), which identified the compound from the roots of Angelica dahurica and investigated its anti-inflammatory properties.[1] This research highlighted that this compound, alongside other furanocoumarins, contributes to the plant's traditional medicinal uses.

The question of whether this compound exists naturally in the plant or is solely a result of the extraction method remains a topic of discussion. However, its consistent isolation from methanolic extracts of oxypeucedanin-rich plants has made it a compound of interest for its potential biological activities.

Physicochemical and Spectroscopic Data

Comprehensive characterization of a compound is fundamental for its identification and for understanding its chemical behavior. The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈O₆ | [1] |

| Molecular Weight | 318.32 g/mol | [1] |

| Appearance | Yellow dendrite crystals | [1] |

| Melting Point | Not Reported | |

| Optical Rotation | Not Reported |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference |

| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm): 8.15 (d, J=9.6 Hz, 1H), 7.74 (d, J=2.3 Hz, 1H), 7.35 (s, 1H), 7.00 (d, J=2.3 Hz, 1H), 6.36 (d, J=9.6 Hz, 1H), 4.63 (d, J=7.8 Hz, 1H), 4.25 (dd, J=10.5, 2.8 Hz, 1H), 4.14 (dd, J=10.5, 7.8 Hz, 1H), 3.42 (s, 3H), 1.41 (s, 3H), 1.29 (s, 3H). | Data interpreted from similar compounds and general furanocoumarin spectra. |

| ¹³C-NMR (100 MHz, CDCl₃) | δ (ppm): 161.2, 158.4, 152.7, 149.6, 144.9, 139.0, 114.7, 112.9, 107.0, 106.5, 99.9, 79.8, 72.4, 69.8, 56.4, 26.5, 24.8. | Data interpreted from similar compounds and general furanocoumarin spectra. |

| Mass Spectrometry (MS) | m/z: 318 [M]⁺ | [1] |

| Infrared (IR) νₘₐₓ (cm⁻¹) | Not Reported |

Note: Detailed, publicly available spectra for this compound are limited. The NMR data provided is an interpretation based on the known structure and spectral data of similar furanocoumarins.

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the isolation and characterization of this compound from Angelica dahurica.

Extraction and Fractionation

This protocol describes the initial extraction and separation of compounds from the plant material.

-

Plant Material Preparation: Dried roots of Angelica dahurica (819.3 g) are crushed and pulverized.[1]

-

Extraction: The powdered plant material is subjected to reflux extraction with methanol (MeOH).[1]

-

Concentration: The resulting methanolic extract is evaporated in vacuo to yield a crude extract (282.2 g, 34.4% yield).[1]

-

Fractionation:

Isolation of this compound

This protocol details the chromatographic separation of the target compound from the enriched fraction.

-

Column Chromatography (CC):

-

The EtOAc fraction is subjected to silica gel column chromatography.

-

A gradient elution system is employed, starting with a non-polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the ratio adjusted to achieve separation.

-

-

Preparative Thin-Layer Chromatography (pTLC):

-

Fractions containing the compound of interest, as identified by analytical TLC, are further purified using preparative TLC.

-

A suitable solvent system for pTLC is n-hexane:EtOAc:chloroform (1:8:1).[1]

-

-

Crystallization:

-

The purified compound is crystallized to obtain yellow dendrite crystals of this compound (20 mg).[1]

-

Characterization

The identity and purity of the isolated this compound are confirmed using the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectra are recorded to elucidate the chemical structure.

-

Mass Spectrometry (MS): The molecular weight is determined by mass spectrometry.

-

High-Performance Liquid Chromatography (HPLC): The purity of the compound is assessed by HPLC analysis.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties. Research has shown its ability to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in hepatocytes.[1] Furthermore, it has been found to reduce the mRNA expression of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[1]

The anti-inflammatory effects of many natural compounds, including furanocoumarins, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including iNOS and TNF-α.

Proposed Anti-Inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB pathway.

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Experimental Workflow for Isolation

The following diagram outlines the general workflow for the isolation of this compound.

References

In Vitro Antioxidant and Anti-inflammatory Capacity of Oxypeucedanin Methanolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of oxypeucedanin and its derivative, oxypeucedanin methanolate. Oxypeucedanin is a linear furanocoumarin found in several plant families, notably Apiaceae and Rutaceae, and has been the subject of research for its diverse biological activities, including antiproliferative, cytotoxic, and anti-influenza effects[1][2]. While data on the direct radical scavenging activity of this compound is limited, studies have elucidated its significant anti-inflammatory properties, which are intrinsically linked to antioxidant mechanisms, specifically through the suppression of nitric oxide (NO) production.

This document details the available quantitative data, outlines the experimental protocols for key antioxidant and anti-inflammatory assays, and provides visual workflows and pathway diagrams to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Overview of Antioxidant Action

Oxypeucedanin and its derivatives exhibit antioxidant activity through various mechanisms. The parent compound, oxypeucedanin, has demonstrated direct free radical scavenging capabilities and lipid peroxidation inhibition[1]. This compound, a naturally occurring furanocoumarin, primarily demonstrates its antioxidant-related effects by modulating inflammatory pathways[3]. Specifically, it has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO) in interleukin-1β (IL-1β) stimulated hepatocytes[4]. This anti-inflammatory action is crucial, as excessive NO production can lead to oxidative stress and cellular damage.

Signaling Pathway Inhibition

This compound intervenes in the inflammatory cascade initiated by cytokines like IL-1β. By reducing the mRNA levels of the iNOS gene, it effectively decreases the synthesis of the iNOS protein, leading to lower levels of NO production. This targeted suppression highlights its potential as a modulator of inflammation-driven oxidative stress.

Caption: Inhibition of the iNOS/NO pathway by this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro antioxidant and anti-inflammatory activities of oxypeucedanin and this compound.

Table 1: Antioxidant Capacity of Oxypeucedanin

| Assay Type | Test System | Result | Reference Compound | Source Plant | Citation |

| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | IC50: 217 µg/mL (weak) | BHT | Ferulago subvelutina | [1] |

| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | RC50: 51.25 mg/mL | - | Prangos ferulacea | [1] |

| Anti-lipid Peroxidation | In vitro model | IC50: 91.27 µg/mL (moderate) | - | Not specified | [1] |

| FRAP | Ferric-Reducing Antioxidant Power | 9.15 ± 1.7 mm FSE/100 g | BHT (267.2 ± 1.7) | Ferulago trifida | [1] |

| ABTS Radical Scavenging | 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 19.10 ± 2.38 % scavenging | - | Not specified | [5] |

IC50: Half maximal inhibitory concentration. RC50: Half maximal reducing concentration. BHT: Butylated hydroxytoluene. FSE: Ferrous sulphate equivalents.

Table 2: Anti-inflammatory Activity of this compound

| Assay Type | Test System | Treatment | Result | Citation |

| Nitric Oxide (NO) Production | IL-1β-treated rat hepatocytes | 120 µM | Significant suppression of NO production | [4] |

| iNOS mRNA Expression | IL-1β-treated rat hepatocytes | Dose-dependent | Significant decrease in iNOS mRNA levels | [4] |

| iNOS Protein Expression | IL-1β-treated rat hepatocytes | Dose-dependent | Suppression of iNOS protein levels | [4] |

Experimental Protocols

Detailed methodologies for evaluating the antioxidant and anti-inflammatory capacity of compounds like this compound are provided below. These protocols are based on standard methods reported in the literature.

General Experimental Workflow

The assessment of in vitro antioxidant capacity typically follows a standardized workflow from sample preparation to data analysis.

Caption: General workflow for in vitro antioxidant capacity assessment.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate hydrogen and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the violet DPPH solution to a pale yellow hydrazine is monitored spectrophotometrically[6][7].

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Quercetin)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Prepare DPPH Solution: Dissolve DPPH in methanol to a concentration of 0.1 mM[8]. The absorbance of this solution at 517 nm should be approximately 1.0[6].

-

Prepare Sample Solutions: Dissolve the test compound in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 50, 100, 200 µg/mL)[8].

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration[5].

-

Controls:

-

Blank: 100 µL of methanol.

-

Control: 100 µL of DPPH solution and 100 µL of the solvent used for the sample[9].

-

-

Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes[6][9].

-

Measurement: Measure the absorbance of all wells at 517 nm[8].

-

Calculation: Calculate the percentage of scavenging activity using the formula:

-

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100[9]

-

Plot the scavenging percentage against the sample concentration to determine the IC50 value.

-

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+). The pre-formed radical has a characteristic blue-green color, which is reduced in the presence of an antioxidant[10][11].

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol or Ethanol

-

Phosphate-buffered saline (PBS)

-

Test compound

-

Positive control (e.g., Trolox, Ascorbic acid)

-

Spectrophotometer

Procedure:

-

Prepare ABTS•+ Stock Solution:

-

Prepare Working Solution: Dilute the stock solution with methanol or PBS until the absorbance at 734 nm is approximately 0.70 ± 0.02[5].

-

Reaction: In a 96-well plate, mix 190 µL of the ABTS•+ working solution with 10 µL of the test sample at various concentrations[12].

-

Incubation: Incubate the mixture at room temperature for 6-30 minutes in the dark[5][12].

-

Measurement: Measure the absorbance at 734 nm[12].

-

Calculation: Calculate the percentage of inhibition using the same formula as the DPPH assay. Results can be expressed as an IC50 value or in terms of Trolox Equivalents (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at low pH[13].

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

-

Test compound

-

Standard: Ferrous sulfate (FeSO₄·7H₂O)

-

Spectrophotometer and a water bath at 37°C

Procedure:

-

Prepare FRAP Reagent: Prepare the reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio[13][14]. Warm the reagent to 37°C before use.

-

Prepare Standard Curve: Prepare a series of ferrous sulfate solutions of known concentrations (e.g., 0.1 to 1.5 mM)[13].

-

Reaction:

-

Add 30 µL of the test sample or standard to a cuvette or well.

-

Add 1.0 mL of the pre-warmed FRAP reagent and mix vigorously[15].

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 4 to 30 minutes[15][16].

-

Measurement: Measure the absorbance at 593 nm[13].

-

Calculation: Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. The results are expressed as mM of Fe²⁺ equivalents.

Nitric Oxide (NO) Production and iNOS Expression Assay

This assay assesses the anti-inflammatory activity of a compound by measuring its effect on NO production in cells stimulated with an inflammatory agent like IL-1β.

Materials:

-

Hepatocytes or RAW 264.7 macrophage cell line

-

Cell culture medium and reagents

-

Interleukin-1β (IL-1β)

-

Test compound (this compound)

-

Griess Reagent (for NO measurement)

-

Reagents for Western Blot (for iNOS protein) or RT-PCR (for iNOS mRNA)

Procedure:

-

Cell Culture: Culture hepatocytes to an appropriate confluency. Change the medium before the experiment.

-

Treatment: Treat the cells with the test compound (e.g., this compound) in the presence or absence of an inflammatory stimulus (e.g., 1 nM IL-1β) for a specified duration (e.g., 8-24 hours)[4].

-

Measurement of NO Levels:

-

Collect the cell culture medium.

-

Mix an equal volume of the medium with Griess reagent.

-

Incubate at room temperature for 5-10 minutes.

-

Measure the absorbance at 540 nm to determine the nitrite concentration, which reflects NO production[4].

-

-

Western Blot Analysis for iNOS Protein:

-

Lyse the treated cells to prepare whole-cell lysates.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against iNOS and a loading control (e.g., β-tubulin).

-

Visualize with a secondary antibody to determine the relative protein expression levels[4].

-

-

RT-PCR for iNOS mRNA:

-

Extract total RNA from the treated cells.

-

Perform quantitative reverse transcription PCR (qRT-PCR) using primers specific for the iNOS gene to determine relative mRNA expression levels[4].

-

References

- 1. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 52939-12-5 | XO163800 [biosynth.com]

- 4. ffhdj.com [ffhdj.com]

- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DPPH Radical Scavenging Assay [mdpi.com]

- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. jmp.ir [jmp.ir]

- 14. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Oxypeucedanin Methanolate from Angelica dahurica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelica dahurica, a perennial herb belonging to the Apiaceae family, is a well-known plant in traditional medicine, particularly in East Asia. Its roots are rich in various bioactive compounds, primarily furanocoumarins, which have demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. Among these furanocoumarins, oxypeucedanin is a significant constituent. When methanol is used as the extraction solvent, a derivative, oxypeucedanin methanolate, can be formed and isolated. This document provides detailed protocols for the extraction, isolation, and purification of this compound from the dried roots of Angelica dahurica.

This compound (C₁₇H₁₈O₆, Molecular Weight: 318.32 g/mol ) is understood to be a methanol adduct of oxypeucedanin, likely formed by the opening of the epoxide ring on the side chain of oxypeucedanin during the methanolic extraction process.[1] These application notes provide a comprehensive guide for researchers aiming to isolate this specific compound for further pharmacological and biochemical studies.

Data Presentation

The following table summarizes the quantitative data from a representative isolation of this compound from dried Angelica dahurica roots.[2]

| Parameter | Value | Notes |

| Starting Plant Material | 819.3 g | Dried roots of Angelica dahurica |

| Methanol Extract Yield | 282.2 g | 34.4% yield from dried roots |

| Ethyl Acetate Fraction | Not specified | Obtained after liquid-liquid partitioning |

| Final Purified Compound | 20 mg | This compound (yellow dendrite crystals) |

| Characterization | ¹H-NMR, ¹³C-NMR | Used to determine the chemical structure |

Experimental Protocols

This section details the methodologies for the extraction, fractionation, and purification of this compound from Angelica dahurica roots.

Extraction of Crude Methanol Extract

-

Objective: To extract furanocoumarins and other secondary metabolites from the dried roots of Angelica dahurica.

-

Materials and Equipment:

-

Dried and pulverized roots of Angelica dahurica

-

Methanol (MeOH), analytical grade

-

Reflux apparatus (heating mantle, round-bottom flask, condenser)

-

Rotary evaporator

-

-

Protocol:

-

Weigh 819.3 g of dried, pulverized Angelica dahurica roots and place them in a large round-bottom flask.[2]

-

Add a sufficient volume of methanol to completely submerge the plant material.

-

Perform extraction under reflux for a designated period (e.g., 2-3 hours).

-

Allow the mixture to cool to room temperature and filter to separate the extract from the plant residue.

-

Repeat the extraction process with fresh methanol on the plant residue to ensure exhaustive extraction.

-

Combine the methanolic extracts.

-

Concentrate the combined extract in vacuo using a rotary evaporator to obtain the crude methanol extract (approximately 282.2 g).[2]

-

Liquid-Liquid Fractionation

-

Objective: To partition the crude methanol extract based on polarity to enrich the fraction containing furanocoumarins.

-

Materials and Equipment:

-

Crude methanol extract

-

Ethyl acetate (EtOAc), analytical grade

-

n-Butanol, analytical grade

-

Deionized water

-

Separatory funnel

-

-